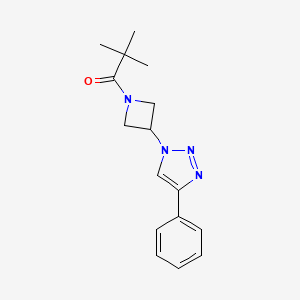

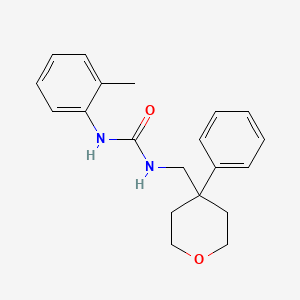

2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Triazole, another five-membered aromatic azole chain, contains two carbon and three nitrogen atoms and is readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of imidazole and triazole derivatives involves various synthetic routes . For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Triazole derivatives can be synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and varied, depending on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Antimicrobial Activities

- Novel 1,2,3-triazole derivatives have been synthesized through microwave-assisted methods, exhibiting significant antimicrobial properties. These compounds were synthesized using a click-reaction between azides and alkynes catalyzed by copper (I) salts, demonstrating effectiveness against various bacterial and fungal strains (Ashok et al., 2013).

Synthesis and Biological Evaluation

- A study focused on synthesizing nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and their pharmacological evaluation against bacterial and fungal strains. These compounds were synthesized by the reaction of Schiff base derivatives with chloroacetyl chloride or thiolactic acid (Mistry & Desai, 2006).

Generation of Structurally Diverse Libraries

- Research on generating a structurally diverse library of compounds through alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene was conducted. This study highlights the versatility of these compounds in synthesizing a wide range of derivatives with potential biological activities (Roman, 2013).

Antifungal and Anticonvulsant Evaluation

- Novel 1H-benzo[d][1,2,3]triazoles have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticonvulsant activities. These compounds have shown moderate activity against selected bacterial and fungal strains and excellent anticonvulsant properties in preclinical models (Rajasekaran et al., 2006).

Nonlinear Optical Absorption

- A novel chalcone derivative compound was synthesized and its third-order nonlinear optical properties were investigated. The compound demonstrated a switch from saturable absorption to reverse saturable absorption with the increase of excitation intensity, indicating potential applications in optical device technologies (Rahulan et al., 2014).

Mécanisme D'action

Target of action

The targets of 1,2,3-triazoles and azetidines can vary widely depending on their specific structures and functional groups. 1,2,3-Triazoles are known to interact with a variety of biological targets, including enzymes and receptors . Azetidines, on the other hand, are often used in drug design due to their ability to mimic the structure of natural peptides .

Mode of action

The mode of action of these compounds would depend on their specific targets. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from carrying out its normal function .

Biochemical pathways

The affected pathways would also depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway .

Pharmacokinetics

The ADME properties of 1,2,3-triazoles and azetidines can vary widely depending on their specific structures. Many of these compounds are known to be highly stable and resistant to metabolic degradation, which can enhance their bioavailability .

Result of action

The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and participate in dipole-dipole and π-stacking interactions . These interactions enhance its biocompatibility and stability against metabolic degradation. The compound interacts with various enzymes and proteins, including those involved in antimicrobial activities. For instance, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to engage in hydrogen bonding and dipole-dipole interactions allows it to affect various cellular processes, including the regulation of gene expression and metabolic pathways . These interactions can lead to changes in cell signaling pathways, impacting cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring’s nitrogen atoms can bind to metal ions, such as iron in cytochrome P450 enzymes, leading to enzyme inhibition or activation . Additionally, the compound’s carbonyl group can form hydrogen bonds, further influencing its interactions with proteins and enzymes. These molecular interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its main decomposition product can act as a nucleating agent, affecting the overall stability and activity of the compound . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular responses and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and degradation. The triazole ring’s stability and ability to engage in hydrogen bonding play a crucial role in its metabolic interactions . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and engage in dipole-dipole interactions affects its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s distribution and overall activity within the body.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s ability to form hydrogen bonds and engage in specific interactions with cellular components directs it to particular compartments or organelles . These localization patterns can affect the compound’s activity and function within the cell.

Propriétés

IUPAC Name |

2,2-dimethyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-16(2,3)15(21)19-9-13(10-19)20-11-14(17-18-20)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSLTYFUXIQJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2637180.png)

![N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride](/img/structure/B2637186.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2637187.png)

![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637188.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)

![N-Methyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2637196.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)

![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide](/img/structure/B2637202.png)